Coralgil

概要

説明

ジエチルアミノエトキシヘキセストロールは、体内のコレステロール値を低下させることができるため、コレステロール低下作用を持つ合成化合物です。 非ステロイド性エストロゲンであるヘキセストロールの誘導体であり、特に高コレステロール血症や関連疾患の治療における潜在的な治療用途について研究されています .

準備方法

ジエチルアミノエトキシヘキセストロールの合成には、いくつかのステップが必要です。一般的な方法の1つは、ヘキセストロールを乾燥ジメチルホルムアミド (DMF) 中で水素化ナトリウム (NaH) と反応させて、ナトリウムフェノレートを生成することです。 この中間体を次にジエチルアミノエチルクロリド塩酸塩と反応させ、その後エーテル性塩酸 (HCl) で処理して、ジエチルアミノエトキシヘキセストロール二塩酸塩を得ます .

実験手順:

- 乾燥DMF (250 mL) 中のNaH (9 g、鉱油中50%、190 mmol) の懸濁液に、ヘキセストロール (13.6 g、50 mmol) を加え、混合物をアルゴン雰囲気下で90ºCで30分間加熱します。

- ジエチルアミノエチルクロリド塩酸塩 (20 g、116 mmol) の乾燥DMF (100 mL) 溶液を滴下し、薄層クロマトグラフィー (TLC) で反応をモニターします。

- 2時間後、原料は検出されなくなります。反応混合物に水 (20 mL) を加え、すべての揮発性物質を減圧下で蒸発させます。

- 残渣をジエチルエーテル (3×200 mL) で抽出し、合わせた有機相を水と食塩水で洗浄し、硫酸マグネシウム (MgSO₄) で乾燥させ、ろ過し、溶媒を減圧下で蒸発させます。

- 得られた油を乾燥エタノールに溶解し、この溶液を冷蔵乾燥ジエチルエーテルにHClで飽和させた溶液 (500 mL) に滴下し、冷蔵庫で一晩放置すると、粗結晶のジエチルアミノエトキシヘキセストロール二塩酸塩が得られます .

化学反応の分析

ジエチルアミノエトキシヘキセストロールは、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化される可能性がありますが、詳細な酸化経路は十分に文書化されていません。

還元: 還元反応は構造を修飾し、生物活性を変化させる可能性があります。

置換: この化合物は、特にアミノ基またはエーテル官能基で求核置換反応を起こす可能性があります。

これらの反応で一般的に使用される試薬や条件には、水素化ナトリウム (NaH)、ジメチルホルムアミド (DMF)、および塩酸 (HCl) があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

Chemical Composition and Properties

Coralgil is primarily composed of calcium carbonate, extracted from Lithophyllum cabioza, a species of red marine algae. This compound exhibits a trigonal crystal structure typical of calcite, with each calcium ion coordinated by six carbonate ions in a planar arrangement. Its chemical stability and reactivity in various environments make it suitable for several applications.

Pharmaceutical Applications

2.1. Bone Health and Orthopedic Use

This compound has been explored for its potential benefits in bone health. The calcium carbonate content aids in bone formation and repair, making it a candidate for orthopedic applications. Clinical studies have shown that this compound can be used as a substitute for traditional orthopedic materials in treating bone defects and hyperplasia .

2.2. Neurological Disorders

This compound is included in compound preparations for treating neurological diseases such as migraines, epilepsy, and hypertension. Its pharmacological effects include anti-inflammatory and analgesic properties, which are critical in managing pain associated with these conditions .

2.3. Toxicology and Safety

Research has indicated that while this compound preparations generally exhibit low acute toxicity, prolonged use could lead to organ toxicity in a dose-dependent manner. This highlights the importance of monitoring dosage and duration of treatment when using this compound in clinical settings .

Industrial Applications

3.1. Cosmetic Industry

Due to its mineral content, this compound is utilized in cosmetic formulations aimed at improving skin health and appearance. Its properties as a natural exfoliant and moisturizer are being leveraged in various skincare products.

3.2. Nutraceuticals

This compound is marketed as a dietary supplement, capitalizing on its high calcium content to promote bone health among consumers seeking natural alternatives to synthetic supplements .

Case Studies

作用機序

ジエチルアミノエトキシヘキセストロールは、デスモステロールからコレステロールへの還元を阻害することにより作用し、それによって体内のコレステロール値を低下させます。この阻害は、コレステロール生合成に関与する特定の酵素との相互作用によって達成されます。 この化合物はこれらの酵素に結合し、デスモステロールからコレステロールへの変換を防ぎ、全体的なコレステロール値を低下させます .

類似化合物の比較

ジエチルアミノエトキシヘキセストロールは、他のコレステロール低下薬と比較して、構造と作用機序が独特です。類似の化合物には以下が含まれます。

ヘキセストロール: 非ステロイド性エストロゲンである親化合物。

ジエチルスチルベストロール: 異なる生物学的活性を示す別の合成エストロゲン。

コレスチラミン: 異なるメカニズムでコレステロール値を低下させるために使用される胆汁酸吸着剤。

ジエチルアミノエトキシヘキセストロールは、他のコレステロール低下薬には見られない、デスモステロール還元の特異的な阻害によって際立っています .

類似化合物との比較

Diethylaminoethoxyhexestrol is unique in its structure and mechanism of action compared to other hypocholesteremic agents. Similar compounds include:

Hexestrol: The parent compound, which is a nonsteroidal estrogen.

Diethylstilbestrol: Another synthetic estrogen with different biological activities.

Cholestyramine: A bile acid sequestrant used to lower cholesterol levels through a different mechanism.

Diethylaminoethoxyhexestrol stands out due to its specific inhibition of desmosterol reduction, which is not a common mechanism among other hypocholesteremic agents .

生物活性

Coralgil, a compound derived from marine corals, has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily identified in soft corals and is noted for its unique chemical structure, which contributes to its biological effects. Research indicates that compounds from corals exhibit a range of pharmacological activities, including antitumor , anti-inflammatory , antiviral , and antibacterial properties. These activities are attributed to various classes of compounds such as terpenoids, steroids, and nitrogen-containing compounds.

Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that extracts from soft corals exhibit IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.002 to 0.480 mg/mL across different extraction methods. Notably, the methanol extract of certain soft corals has shown higher cytotoxicity compared to other solvents used for extraction .

| Cell Line | IC50 Value (mg/mL) | Extraction Method |

|---|---|---|

| A549 | 0.012 | Methanol |

| MCF-7 | 0.034 | Hexane |

| HepG2 | 0.005 | DCM |

Antiviral Activity

This compound exhibits antiviral properties against several viruses, including respiratory syncytial virus (RSV) and human papillomavirus (HPV). Specific metabolites have been isolated that show efficacy in reducing viral load in infected cells. For example, cyclopamine derived from coral extracts has been reported to possess antiviral activity against RSV .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : this compound compounds interfere with the cell cycle, leading to apoptosis in cancer cells.

- Antioxidant Activity : The presence of antioxidant compounds helps mitigate oxidative stress, which is often a precursor to inflammation and cancer progression.

- Modulation of Immune Response : Certain metabolites can modulate immune responses, enhancing the body’s ability to fight infections and tumors .

Case Studies

- Antitumor Efficacy : A study conducted on Sinularia polydactyla extracts revealed potent antitumor activity against A549 lung cancer cells with an IC50 value of 0.002 mg/mL. This highlights the potential for developing coral-derived therapies for lung cancer treatment .

- Antiviral Properties : In another investigation, extracts from Lobophytum patulum were tested for their antiviral activity against HPV. The results indicated a significant reduction in viral replication at concentrations as low as 0.010 mg/mL .

特性

CAS番号 |

2691-45-4 |

|---|---|

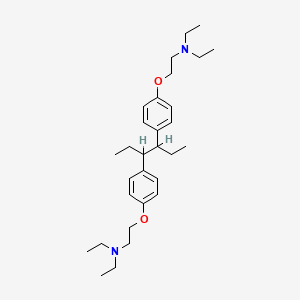

分子式 |

C30H48N2O2 |

分子量 |

468.7 g/mol |

IUPAC名 |

2-[4-[4-[4-[2-(diethylamino)ethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-diethylethanamine |

InChI |

InChI=1S/C30H48N2O2/c1-7-29(25-13-17-27(18-14-25)33-23-21-31(9-3)10-4)30(8-2)26-15-19-28(20-16-26)34-24-22-32(11-5)12-6/h13-20,29-30H,7-12,21-24H2,1-6H3 |

InChIキー |

UBDWKOZBPSKHMO-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC |

正規SMILES |

CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC |

Key on ui other cas no. |

2691-45-4 |

関連するCAS |

69-14-7 (di-hydrochloride) |

同義語 |

2,2'''-((1,2-diethylethylene)bis(p-phenyleneoxy))-bis(triethylamine) 4,4'-bis(beta-diethylaminoethoxy)alpha,beta-diethyldiphenylethane bis(beta-diethylaminoethylether)hexestrol Coralgil Coralgina diethylaminoethoxyhexestrol diethylaminoethoxyhexestrol dihydrochloride hexestrol bis(diethylaminoethyl ether) hexestrol bis(diethylaminoethyl ether) dihydrochloride hexestrol bis(diethylaminoethyl ether), (R*,S*)-isomer Trimanyl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。